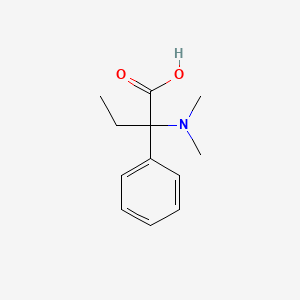

2-(dimethylamino)-2-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-12(11(14)15,13(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORDSXJPSRJTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006198 | |

| Record name | 2-(Dimethylamino)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-51-3 | |

| Record name | α-(Dimethylamino)-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Investigations

Summary of Key Academic Contributions

The primary academic contribution regarding 2-(dimethylamino)-2-phenylbutanoic acid lies in its documented role as a key intermediate in a multi-step synthesis of a pharmacologically relevant precursor. hmdb.ca The synthetic pathway, particularly the hydrolysis of the corresponding aminonitrile, provides a clear method for its preparation. hmdb.ca While detailed experimental characterization is limited in publicly accessible literature, its structural features, including its nature as a quaternary α-amino acid, make it an interesting molecule for further study.

Emerging Research Avenues and Challenges

A significant challenge is the lack of comprehensive experimental data for this specific compound. Future research should focus on its isolation and thorough spectroscopic characterization to confirm its structure and properties. The synthesis of α,α-disubstituted α-amino acids, such as this one, presents inherent challenges due to steric hindrance around the quaternary carbon. uni.lu Developing more efficient and stereoselective synthetic methods for this class of compounds is an active area of research. uni.lu

Potential for Novel Chemical Transformations and Applications

The dual functionality of this compound, possessing both an acidic and a basic center, opens possibilities for its use in the synthesis of novel heterocyclic compounds. Its chiral nature suggests that the separated enantiomers could be explored as chiral building blocks or resolving agents in asymmetric synthesis. Furthermore, as an unnatural amino acid, it could be a candidate for incorporation into peptides to study the effects of α,α-disubstitution on peptide conformation and stability. thieme-connect.de The development of new applications for amino acids in various fields, including medicine and materials science, suggests that further investigation into the properties and potential transformations of this compound could be fruitful. chemguide.co.ukdrugbank.com

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, 2-(dimethylamino)-2-phenylbutanoic acid and its precursors offer a strategic starting point for constructing more complex, high-value molecules, particularly in the pharmaceutical industry. evonik.commlunias.com The presence of a pre-defined stereocenter is crucial for the enantioselective synthesis of bioactive compounds.

A significant application of this chemical scaffold is in the synthesis of precursors for the active pharmaceutical ingredient Trimebutine. nih.gov Trimebutine is a spasmolytic agent used to regulate intestinal motility. nih.gov The synthesis of key intermediates for Trimebutine often starts from 2-amino-2-phenylbutyric acid, a direct precursor to the title compound. google.comgoogle.com

A patented method describes a streamlined process where 2-amino-2-phenylbutyric acid undergoes simultaneous esterification and N-methylation to produce methyl 2-(dimethylamino)-2-phenylbutanoate. google.comgoogle.com This intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield 2-(dimethylamino)-2-phenyl butanol, a crucial chiral amino alcohol intermediate for the final synthesis of Trimebutine. google.comgoogle.com This multi-step conversion highlights the utility of the 2-amino-2-phenylbutanoic acid core structure in building pharmaceutical agents.

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Amino-2-phenylbutyric acid | Methylating agent (e.g., methyl sulfate), Solvent (e.g., dimethylbenzene) | Methyl 2-(dimethylamino)-2-phenylbutanoate | Simultaneous esterification and N,N-dimethylation of the precursor amino acid. google.com |

| 2 | Methyl 2-(dimethylamino)-2-phenylbutanoate | Reducing agent (e.g., Sodium borohydride), Lewis acid | 2-(Dimethylamino)-2-phenyl butanol | Reduction of the ester to the corresponding chiral amino alcohol, a key Trimebutine precursor. google.comgoogle.com |

| 3 | 2-(Dimethylamino)-2-phenyl butanol | 3,4,5-trimethoxybenzoic acid, Protonic acid (catalyst) | Trimebutine | Final esterification to form the active pharmaceutical ingredient. nih.govgoogle.com |

The structure of this compound makes it an excellent precursor for the synthesis of other valuable chiral molecules, particularly chiral amines and amino alcohols. nih.govnih.gov These compounds are privileged scaffolds in medicinal chemistry and serve as essential components in many drug candidates and chiral ligands. nih.gov

The most direct application is the reduction of the carboxylic acid or its ester derivative. As detailed in the synthesis of Trimebutine precursors, methyl 2-(dimethylamino)-2-phenylbutanoate can be efficiently reduced to form 2-(dimethylamino)-2-phenyl butanol. google.comgoogle.com This transformation converts the carboxylic acid functionality into a primary alcohol, yielding a 1,2-amino alcohol. This specific product is a chiral tertiary amino alcohol, a structural motif of significant interest in synthetic chemistry. General methods for reducing N-protected amino acids to their corresponding amino alcohols are well-established, often employing hydrides like sodium borohydride or lithium aluminum hydride under specific conditions to achieve high yields without loss of enantiomeric purity. researchgate.netjocpr.com

Ligand Design and Applications in Asymmetric Catalysis

The inherent chirality and functional groups of α-amino acids make them attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other.

Amino acid-based ligands, particularly those with α,α-disubstitution, are valued for creating sterically defined pockets around a metal catalyst. jst.go.jpnih.gov The structure of this compound, with its nitrogen and oxygen atoms, has the potential to act as a bidentate N,O-ligand, chelating to a metal center. The quaternary carbon atom provides steric bulk, which can be crucial for achieving high levels of enantioselectivity in catalytic transformations. rsc.org While numerous chiral ligands have been developed from various amino acids for a wide range of metal-catalyzed reactions, including C-H functionalization and cross-coupling, specific applications utilizing this compound as a ligand are not extensively documented in the surveyed literature. mdpi.comrsc.org However, the broader class of α,α-disubstituted amino acids continues to be an area of active research in the development of new, effective chiral ligands. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino acids and their derivatives are a cornerstone of this field. acs.org Quaternary α-amino acids, such as this compound, are of interest due to their structural rigidity and steric hindrance. rsc.org These features can be instrumental in controlling the stereochemical outcome of a reaction. nih.govacs.orgnih.gov

For instance, derivatives of quaternary amino acids can be incorporated into more complex catalyst structures like chiral phase-transfer catalysts or bifunctional amine catalysts. nih.gov The bulky α-substituents can effectively shield one face of a reactive intermediate, guiding the approach of a reactant to achieve high enantioselectivity. While the development of organocatalysts from various chiral amino acids is a thriving area of research, the direct application of this compound as an organocatalyst has not been specifically detailed in the available research.

Biochemical Interactions and Structural Recognition (from a chemical perspective)

The functional groups contribute to potential non-covalent interactions:

Dimethylamino Group: This tertiary amine is basic and can be protonated at physiological pH. It can act as a hydrogen bond acceptor, a key interaction in many biological systems.

Phenyl Group: The aromatic ring is hydrophobic and can engage in van der Waals forces, π-π stacking, and hydrophobic interactions with complementary nonpolar regions of other molecules, such as proteins. dovepress.comnih.gov

Carboxylic Acid Group: This group is acidic and can be deprotonated to form a carboxylate anion. It is a strong hydrogen bond donor and acceptor and can participate in ionic interactions (salt bridges) with positively charged groups.

Computational and structural studies on related molecules show that the interplay of these groups dictates how the molecule presents itself for intermolecular interactions, which is fundamental to its role in both planned chemical reactions and potential biological activity.

Enzyme-Substrate Interactions and Binding Properties

The unique structure of this compound, featuring a quaternary α-carbon, a dimethylamino group, and a phenyl ring, makes it an interesting candidate for studying enzyme-substrate interactions, particularly with enzymes such as amino acid oxidases and transaminases.

Amino Acid Oxidases: D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids. frontiersin.orgresearchgate.net The substrate specificity of DAAO is broad, showing a preference for small, uncharged, and hydrophobic D-amino acids. frontiersin.org Given the presence of a phenyl group, this compound possesses a hydrophobic character that could allow it to fit into the active site of DAAO. However, the presence of the N,N-dimethyl group on the α-amino nitrogen might present significant steric hindrance, potentially making it a poor substrate or even an inhibitor. frontiersin.org Studies with various inhibitors have shown that the active site of human DAAO (hDAAO) can accommodate a range of chemical structures, and the binding affinity is sensitive to substitutions on the ligand. frontiersin.org

Transaminases: Transaminases, or aminotransferases, are enzymes crucial for amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to an α-keto acid. frontiersin.org The reactivity and stereoselectivity of transaminases make them valuable biocatalysts in chemical synthesis. frontiersin.org The structure of this compound, as a non-natural amino acid, could be investigated for its potential to act as a substrate or inhibitor for specific transaminases. The bulky dimethylamino and phenyl groups would likely influence its recognition and binding within the enzyme's active site.

Protein Binding Studies and Ligand-Protein Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and understanding biological processes. mdpi.com The binding affinity and mode of interaction of this compound with various proteins could be explored through ligand-protein docking studies.

Computational models could predict how the compound's phenyl ring, carboxylic acid, and dimethylamino groups interact with the amino acid residues in a protein's binding pocket. For instance, the phenyl group could engage in hydrophobic interactions, while the carboxylate could form hydrogen bonds or salt bridges. The tertiary amine could also participate in hydrogen bonding or ionic interactions, depending on its protonation state. Databases such as Binding MOAD provide a wealth of information on protein-ligand complexes and their binding affinities, which can serve as a basis for comparative docking studies. nih.gov Such in silico studies could identify potential protein targets for this compound and guide further experimental validation.

| Potential Interaction | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrophobic Interaction | Phenyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Carboxylic acid, Dimethylamino group | Serine, Threonine, Asparagine, Glutamine |

| Ionic Interaction/Salt Bridge | Carboxylate, Protonated Dimethylamino group | Lysine, Arginine, Aspartate, Glutamate |

Incorporation into Peptidomimetics for Protease Inhibition Studies

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govutoronto.ca They are often designed as inhibitors of enzymes like proteases. nih.govnih.gov The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics. nih.gov

This compound represents a unique unnatural amino acid. Its integration into a peptide chain would introduce significant conformational constraints due to the sterically demanding quaternary α-carbon. This constrained geometry could be advantageous in designing peptidomimetics that target the active sites of proteases with high specificity. The dimethylamino group could also influence the electronic properties and binding interactions of the peptidomimetic. By replacing a natural amino acid with this compound, it may be possible to develop novel protease inhibitors with improved pharmacological profiles. utoronto.ca

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. A key aspect of this field is self-assembly, where molecules spontaneously form ordered structures. Aromatic carboxylic acids are known to form well-ordered self-assembled monolayers (SAMs) on various surfaces through coordination bonding and intermolecular interactions. st-andrews.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-phenylbutanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling reactions or ester hydrolysis. For example, ester derivatives like 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester (CAS 39133-31-8) can serve as intermediates. Hydrolysis under acidic or basic conditions may yield the target acid. Purification via column chromatography (e.g., silica gel with polar/non-polar solvent systems) ensures high purity . Structural analogs, such as diethylamino-phenyl-acetic acid, are synthesized via nucleophilic substitution or condensation reactions, which could be adapted .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze and spectra to verify substituent positions and backbone structure.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve crystal structures for absolute configuration validation, as demonstrated for related amino acid derivatives .

Advanced Research Questions

Q. What are the methodological considerations for evaluating the receptor binding affinity of this compound in pharmacological studies?

- Methodological Answer :

- Target Selection : Prioritize receptors known to interact with structurally similar compounds, such as G-protein-coupled receptors (GPCRs) or ion channels, based on analogs like diethylamino-phenyl-acetic acid .

- Assay Design : Use radioligand binding assays (e.g., -labeled competitors) or fluorescence-based techniques (e.g., FRET) to measure displacement curves.

- Data Interpretation : Calculate and values using nonlinear regression (e.g., GraphPad Prism). Account for pH-dependent ionization, as the dimethylamino group may influence binding at physiological pH .

Q. How should researchers address discrepancies in the biological activity data of this compound across different studies?

- Methodological Answer :

- Variable Control : Standardize experimental conditions (e.g., pH, temperature, solvent composition) to minimize confounding factors. For example, dimethylamino groups exhibit pH-dependent protonation, altering solubility and receptor interactions .

- Assay Validation : Cross-validate results using orthogonal methods (e.g., in vitro vs. cell-based assays).

- Meta-Analysis : Compare data with structurally related compounds (e.g., 2-phenylbutyric acid derivatives) to identify trends or outliers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as analogs like 4-(dimethylamino)-2-hydroxybutanoic acid are classified as skin/eye irritants .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Waste Disposal : Neutralize acidic residues before disposal and comply with institutional guidelines for hazardous organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.